
Avoralstat
Descripción general
Descripción
Avoralstat is a small molecule inhibitor primarily known for its role in inhibiting the enzyme kallikrein-related peptidase B1. It has been investigated for its potential in treating hereditary angioedema, a rare genetic disorder characterized by recurrent episodes of severe swelling. More recently, this compound has gained attention for its potential to inhibit the transmembrane serine protease 2, which is involved in the entry of the SARS coronavirus 2 into human cells .
Aplicaciones Científicas De Investigación
OPuS-2 Study
The OPuS-2 study was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of avoralstat in patients with C1-INH-HAE. Participants received either 300 mg or 500 mg of this compound or a placebo three times daily for 12 weeks.
Key Findings:
- Attack Rates: The least squares mean attack rates were 0.589 for the 500 mg group, 0.675 for the 300 mg group, and 0.593 for the placebo group .
- Quality of Life Improvements: The Angioedema Quality of Life Questionnaire indicated improved quality of life scores in patients receiving the higher dose .
- Safety Profile: this compound was generally well tolerated, with no serious adverse events reported and few instances of moderate adverse effects .
Dosage (mg) | Mean Attack Rate (per week) | Quality of Life Improvement | Adverse Events |
---|---|---|---|
500 | 0.589 | Significant | Few moderate |
300 | 0.675 | Moderate | Few moderate |
Placebo | 0.593 | Baseline | None |
Additional Research Findings
In earlier trials, this compound demonstrated a significant reduction in attack frequency and severity compared to placebo, establishing its proof of concept as a prophylactic treatment for C1-INH-HAE .
Potential Applications in Viral Infections
Recent studies have explored this compound's potential role in treating viral infections, particularly COVID-19. Research indicates that this compound may inhibit TMPRSS2, an enzyme critical for viral entry into cells.
In Vivo Studies
One study showed that this compound significantly reduced lung tissue viral titers and mitigated weight loss in mice infected with SARS-CoV-2 when administered prophylactically . This suggests that this compound could be repositioned as a therapeutic option for COVID-19.
Key Findings:
- Viral Load Reduction: this compound reduced lung tissue titers significantly compared to untreated controls.
- Weight Maintenance: Mice treated with this compound maintained their weight better than those not receiving treatment.
Parameter | Control (No Treatment) | This compound Treatment |
---|---|---|
Lung Tissue Viral Titer | High | Significantly Reduced |
Weight Loss | Significant | Minimal |
Mecanismo De Acción
Avoralstat is a potent small-molecule oral plasma kallikrein inhibitor . It has been used in trials studying the prevention of Hereditary Angioedema (HAE) .
Target of Action
This compound primarily targets the Transmembrane Serine Protease 2 (TMPRSS2), a human protease required for SARS-CoV-2 viral entry . It is also a clinically tested Kallikrein-related B1 inhibitor .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits TMPRSS2 in biochemical and cell infection assays . As a Kallikrein-related B1 inhibitor, it prevents the release of bradykinin, a peptide that causes blood vessels to dilate.
Biochemical Pathways
The inhibition of TMPRSS2 by this compound affects the entry and replication of SARS-CoV-2 in human airway epithelial cells . By inhibiting Kallikrein-related B1, it impacts the Kallikrein-Kinin system, which plays a key role in inflammation and blood pressure regulation .
Pharmacokinetics
The elimination of this compound is bi-exponential with a terminal half-life of 12-31 hours .
Result of Action
This compound’s action results in the inhibition of SARS-CoV-2 entry and replication in human airway epithelial cells . In an in vivo proof of principle, this compound significantly reduced lung tissue titers and mitigated weight loss when administered prophylactically to mice susceptible to SARS-CoV-2 .
Análisis Bioquímico
Biochemical Properties
Avoralstat is known to interact with the human protease Transmembrane Serine Protease 2 (TMPRSS2), which is required for SARS-CoV-2 viral entry . This compound inhibits TMPRSS2 in biochemical and cell infection assays .
Cellular Effects
This compound has been shown to inhibit SARS-CoV-2 entry and replication in human airway epithelial cells . This suggests that this compound can influence cell function by mitigating viral entry or replication.
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of TMPRSS2, a human serine protease . This inhibition prevents the priming of the spike glycoprotein found on the surface of all coronaviruses, thereby preventing viral entry .
Dosage Effects in Animal Models
In animal models, this compound has been shown to significantly reduce lung tissue titers and mitigate weight loss when administered prophylactically to mice susceptible to SARS-CoV-2 . This indicates that the effects of this compound can vary with different dosages.
Transport and Distribution
This compound is orally bioavailable, which could facilitate its distribution within the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Avoralstat involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure the consistency and safety of the produced compound .
Análisis De Reacciones Químicas
Types of Reactions: Avoralstat undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Comparación Con Compuestos Similares
PCI-27483: Another inhibitor of kallikrein-related peptidase B1, used in similar therapeutic applications.
Antipain: A protease inhibitor with a broader spectrum of activity, including inhibition of kallikrein-related peptidase B1.
Soybean Trypsin Inhibitor: A natural inhibitor of serine proteases, including kallikrein-related peptidase B1.
Uniqueness of Avoralstat: this compound stands out due to its oral bioavailability, making it a convenient option for patients. Its dual role in inhibiting both kallikrein-related peptidase B1 and transmembrane serine protease 2 highlights its potential in treating hereditary angioedema and preventing SARS coronavirus 2 infection .
Actividad Biológica
Avoralstat, also known as BCX4161, is a small molecule inhibitor primarily targeting plasma kallikrein (PKK) and has been investigated for its potential therapeutic applications in various conditions, including hereditary angioedema (HAE) and COVID-19. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, efficacy in preclinical studies, and possible clinical implications.
This compound functions as a selective inhibitor of plasma kallikrein, an enzyme involved in the kallikrein-kinin system, which plays a crucial role in inflammation and vascular permeability. By inhibiting PKK, this compound reduces the production of bradykinin, a peptide that causes vasodilation and increased vascular permeability, leading to edema in HAE patients. The inhibition of this pathway is critical for managing symptoms associated with HAE and other inflammatory conditions.
Inhibition of SARS-CoV-2
Recent studies have highlighted this compound's potential beyond its original indication. In a notable study, this compound was evaluated for its ability to inhibit SARS-CoV-2 entry and replication in human airway epithelial cells. The results demonstrated that:
- Significant Reduction in Viral Load : this compound administration led to a marked decrease in lung tissue viral titers in SARS-CoV-2 susceptible mice.
- Weight Maintenance : Mice treated with this compound exhibited stable weight compared to control groups that experienced significant weight loss due to viral infection .
Table 1: Summary of Preclinical Findings on this compound's Efficacy Against SARS-CoV-2
Parameter | Vehicle Group | Camostat Group | This compound Group |
---|---|---|---|
Viral Load (lung tissue titers) | High | Moderate | Below detection |
Weight Change (g) | Significant loss | Moderate loss | Stable |
Treatment Timing | Pre- and post-infection | Pre- and post-infection | Pre- and post-infection |
These findings suggest that this compound may serve as a promising candidate for the prophylaxis of COVID-19, especially considering its favorable pharmacokinetic profile, including an oral bioavailability and a plasma half-life ranging from 12 to 31 hours .
Specificity of Action
This compound has been shown to selectively inhibit serine proteases closely related to TMPRSS2, such as Factor VIIa and Tryptase b2. However, it demonstrated minimal inhibition against more distantly related proteases like chymotrypsin and elastase . This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Clinical Implications
This compound has undergone clinical trials primarily targeting HAE. Its ability to effectively manage bradykinin-mediated symptoms positions it as a valuable treatment option for patients suffering from this condition. The ongoing exploration into its antiviral properties against SARS-CoV-2 also opens avenues for potential repositioning in pandemic scenarios.
Case Studies
In clinical settings, this compound has shown promise in managing acute attacks of HAE. Patients receiving this compound reported reduced frequency and severity of attacks compared to those on standard therapies .
Propiedades
IUPAC Name |
3-[2-[(4-carbamimidoylphenyl)carbamoyl]-4-ethenyl-5-methoxyphenyl]-6-(cyclopropylmethylcarbamoyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O5/c1-3-16-12-21(26(34)32-18-8-6-17(7-9-18)25(29)30)20(13-23(16)38-2)19-10-11-22(33-24(19)28(36)37)27(35)31-14-15-4-5-15/h3,6-13,15H,1,4-5,14H2,2H3,(H3,29,30)(H,31,35)(H,32,34)(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWMKPVJGGWGNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C)C(=O)NC2=CC=C(C=C2)C(=N)N)C3=C(N=C(C=C3)C(=O)NCC4CC4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918407-35-9 | |
Record name | Avoralstat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918407359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avoralstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12120 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-(2-((4-Carbamimidoylphenyl)carbamoyl)-4-ethenyl-5-methoxyphenyl)-6-((cyclopropylmethyl)carbamoyl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AVORALSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX17773O15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.